molecular formula C8H11F3O3 B2668592 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 40657-29-2

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No. B2668592
CAS RN: 40657-29-2
M. Wt: 212.168
InChI Key: JWDYGCDCWBPJCV-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one, also known as DEFE, is a fluorinated enone compound . It has a molecular weight of 212.17 and its IUPAC name is 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one .


Molecular Structure Analysis

The molecular formula of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is C8H11F3O3 . The exact mass is 212.06600 .

Scientific Research Applications

Synthesis of Fluorinated Organo Alkali–Metal Complexes

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one has been used in the synthesis of fluorinated organo alkali–metal complexes. These complexes have been synthesized by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate, resulting in two types of complexes. These complexes are characterized using spectroscopic methods and single crystal X-ray diffraction analyses (Song et al., 2012).

Preparation of Novel Trifluoroacetylketene O,N-Acetals

This compound is involved in the preparation of trifluoroacetylketene O,N-acetals. The reaction of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with S,S-dimethyl- and S-methyl-S-phenyl-sulfoximide, in the presence of triethylamine, yields these acetals. These have been applied in the synthesis of pyrazoles, isoxazoles, and pyrimidines (Bonacorso et al., 2009).

Synthesis of Trifluoromethyl-Substituted Arenes and Heterocycles

The compound is used in the synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones. This involves cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, demonstrating the influence of the Lewis acid on product distribution (Bunescu et al., 2009).

Stereoselective Synthesis of Bicyclo-Nonan-9-ones

It's used in the stereoselective synthesis of substituted bicyclo-nonan-9-ones. This involves the addition of pyrrolidine enamines of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one. The high diastereoselectivity of this process is notable (Andrew et al., 2000).

Regiospecific Synthesis of Polyfluorinated Heterocycles

The compound is crucial in the regiospecific synthesis of polyfluorinated heterocycles. It reacts with various dinucleophiles like hydrazine and hydroxylamine, leading to the formation of pyrazoles, dihydroisoxazoles, and pyrrolidinones (Martins et al., 2003).

Synthesis of αβ-Unsaturated Trifluoromethyl Ketones

The reaction of 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one with amines, followed by reaction with Grignard reagents, results in the formation of αβ-unsaturated trifluoromethyl ketones. This demonstrates its utility in generating trifluoromethyl ketones (Andrew & Mellor, 2000).

Synthesis of Trifluoromethylpyrroles and Related Heterocycles

It's used in synthesizing trifluoromethylpyrroles and related heterocycles. This involves cyclizations of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derived from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one and α-amino acids (Andrew & Mellor, 2000).

Safety And Hazards

The safety information available indicates that 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYGCDCWBPJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

Citations

For This Compound
10
Citations
A Bunescu, S Reimann, M Lubbe… - The Journal of …, 2009 - ACS Publications
The TiCl 4 -mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one afforded a variety of functionalized 4-…
Number of citations: 24 pubs.acs.org
II Gerus, YI Zhuk, KV Tarasenko, EN Shaitanova… - Journal of Fluorine …, 2019 - Elsevier
Enones 1, are examples of available and attractive building block which already has the polyfluoroalkyl group in blocks skeleton and their functionalization is an actual and perspective …
Number of citations: 1 www.sciencedirect.com
HG Bonacorso, RP Vezzosi, IR Rodrigues… - Journal of the Brazilian …, 2009 - SciELO Brasil
Two new trifluoroacetylketene O,N-acetals [CF3C(O)CH=C(OEt)(NS(O)R2), where R = CH3, Ph] derived from the reaction of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one [CF3C(O)CH=C(…
Number of citations: 11 www.scielo.br
MAP Martins, W Cunico, S Brondani, RL Peres… - …, 2006 - thieme-connect.com
A convenient method to obtain 10 3-amino-5-trifluoromethyl-5-hydroxy-4, 5-dihydroisoxazoles and 18 3-amino-5-trifluoromethyl-1H-pyrazoles by cyclocondensation reaction of 4-amino-…
Number of citations: 40 www.thieme-connect.com
N Zanatta, SS Amaral, A Esteves-Souza… - …, 2006 - thieme-connect.com
The synthesis of some potentially active 2-(trifluoromethyl) pyrimido [1, 2-a] benzimidazoles and pyrimido [1, 2-a] benzimidazol-2 (1H)-ones by the cyclization of 4-alkoxyvinyl trifluoro (…
Number of citations: 59 www.thieme-connect.com
YV Burgart, NA Agafonova, EV Shchegolkov… - Journal of Fluorine …, 2019 - Elsevier
We have found selective conditions for methylation of 3-trifluoromethyl-1H-pyrazol-5-ol that allowed us to obtain mono-Me-substituted N 1 - and O-isomers as well N 1 ,N 2 -, N 1 ,O- and …
Number of citations: 10 www.sciencedirect.com
M Monier, D Abdel-Latif, A El-Mekabaty… - Synthetic …, 2020 - Taylor & Francis
The present study describes recent advances in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. The main sections included the …
Number of citations: 12 www.tandfonline.com
VG Nenaidenko, AV Sanin, ES Balenkova - Russian chemical reviews, 1999 - pubs.rsc.org
Published data on the methods of synthesis and properties of α,β-unsaturated trifluoromethyl-containing ketones are surveyed and described systematically. Primary attention is …
Number of citations: 122 pubs.rsc.org
C Singh, R Kumar, A Mazumder… - Mini-Reviews in …, 2022 - ingentaconnect.com
Benzothiazole is a heterocyclic compound that contains a benzene ring fused with a fivemember 1,3-thiazole ring. Several types of research have established its potential as an …
Number of citations: 4 www.ingentaconnect.com
J Xu, W Cheng, J Yan, G Quan - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C5H5F3N2O, the F atoms are disordered over two sets of sites in a 0.64 (3):0.36 (3) ratio. In the crystal structure, O—H⋯N hydrogen bonds link the molecules into …
Number of citations: 2 scripts.iucr.org

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